molecular formula C25H26N2O5S B11248675 4-[(4-methoxyphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

4-[(4-methoxyphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11248675
M. Wt: 466.6 g/mol
InChI Key: HFIFIMIMQMTERR-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxybenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazine ring, sulfonylation, and subsequent functionalization to introduce the carboxamide group.

    Formation of Benzoxazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(4-Methoxybenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-methoxybenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.

    N-(4-Isopropylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: A structurally similar compound with variations in the functional groups.

Uniqueness

4-(4-Methoxybenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its combination of functional groups, which imparts specific chemical and biological properties

Properties

Molecular Formula

C25H26N2O5S

Molecular Weight

466.6 g/mol

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-(4-propan-2-ylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C25H26N2O5S/c1-17(2)18-8-10-19(11-9-18)26-25(28)24-16-27(22-6-4-5-7-23(22)32-24)33(29,30)21-14-12-20(31-3)13-15-21/h4-15,17,24H,16H2,1-3H3,(H,26,28)

InChI Key

HFIFIMIMQMTERR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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